Dichloronickel;1,2-dimethoxyethane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

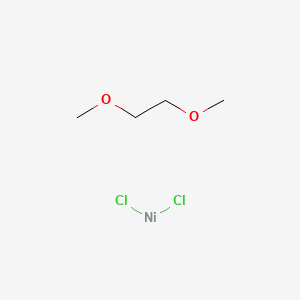

Dichloronickel;1,2-dimethoxyethane is an organometallic compound with the molecular formula C4H10Cl2NiO2. It is a complex of nickel chloride with 1,2-dimethoxyethane, forming a yellow powder that is sensitive to moisture . This compound is used in various chemical reactions and industrial applications due to its catalytic properties.

準備方法

Dichloronickel;1,2-dimethoxyethane can be synthesized by reacting nickel chloride with 1,2-dimethoxyethane. One common method involves dissolving nickel chloride in a mixture of methanol and trimethyl orthoformate, followed by refluxing overnight. The resulting green gel is then dissolved in methanol and mixed with 1,2-dimethoxyethane. The solution is refluxed again, and the yellow powder of this compound is obtained by filtration and drying under nitrogen .

化学反応の分析

Dichloronickel;1,2-dimethoxyethane undergoes various types of chemical reactions, including:

Oxidation and Reduction: It can participate in redox reactions due to the presence of nickel, which can exist in multiple oxidation states.

Substitution: The compound can undergo substitution reactions where the chloride ligands are replaced by other ligands.

Common reagents used in these reactions include alkyl iodides, benzylic chlorides, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Catalysis in Organic Synthesis

Dichloronickel;1,2-dimethoxyethane serves as a catalyst in various organic reactions, particularly in:

- Borylation Reactions : It facilitates the borylation of racemic benzylic chlorides to synthesize enantioenriched benzylic boronic esters. This application is crucial for producing complex organic molecules used in pharmaceuticals and agrochemicals.

- Trifluoromethylation Reactions : The compound is instrumental in the synthesis of alkyl-CF₃ compounds, which are valuable in medicinal chemistry due to their unique properties.

| Reaction Type | Key Products | Significance |

|---|---|---|

| Borylation | Enantioenriched boronic esters | Used in drug development and synthesis |

| Trifluoromethylation | Alkyl-CF₃ compounds | Enhances biological activity of pharmaceutical agents |

Industrial Applications

In industrial contexts, this compound is employed for:

- Production of Enantioenriched Compounds : Essential for the synthesis of complex organic molecules used in various industries.

- Catalyst for Ethylene Dimerization : When activated with specific additives, it effectively converts ethylene gas into valuable products such as vinyl naphthalene.

Case Study 1: Borylation of Benzylic Chlorides

A study demonstrated the effectiveness of this compound as a catalyst for the borylation of benzylic chlorides. The reaction yielded high enantioselectivity and efficiency under mild conditions. The results indicated that the compound's unique ligand environment significantly influenced its catalytic performance.

Case Study 2: Ethylene Dimerization

Research involving the use of this compound for ethylene dimerization revealed its potential to produce valuable chemical intermediates efficiently. The study highlighted how variations in reaction conditions could optimize product yields.

作用機序

The mechanism of action of dichloronickel;1,2-dimethoxyethane primarily involves its role as a catalyst. The nickel center can coordinate with various substrates, facilitating their transformation through redox reactions, ligand exchange, and other catalytic processes. The molecular targets and pathways involved depend on the specific reaction being catalyzed .

類似化合物との比較

Dichloronickel;1,2-dimethoxyethane can be compared with other nickel-based catalysts, such as:

- Dibromo(1,2-dimethoxyethane)nickel(II)

- [1,2-Bis(diphenylphosphino)ethane]dichloronickel(II)

- Bis(1,5-cyclooctadiene)nickel(0)

These compounds share similar catalytic properties but differ in their ligand structures and specific applications. This compound is unique due to its specific ligand environment, which can influence its reactivity and selectivity in catalytic processes .

生物活性

Dichloronickel;1,2-dimethoxyethane, also known as Nickel(II) chloride ethylene glycol dimethyl ether complex, is a coordination compound with significant implications in both organic synthesis and biological activity. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : Cl₂Ni(C₄H₁₀O₂)

- CAS Number : 29046-78-4

- Appearance : Light yellow to orange powder or crystalline form

- Nickel Content : 26.0% to 33.0%

Target of Action

This compound primarily targets enzymes and proteins within biological systems. Its nickel ion can coordinate with various biomolecules, influencing their activity.

Mode of Action

The compound interacts with its targets by binding to active sites through coordination bonds. This interaction can alter enzyme conformation and function, leading to changes in metabolic pathways and cellular responses.

Biochemical Pathways

The compound is known to affect several biochemical pathways:

- Cell Signaling : It influences pathways related to stress responses and metabolic regulation.

- Gene Expression : Exposure can lead to changes in gene expression profiles, particularly those associated with oxidative stress.

Cellular Effects

This compound has been observed to induce oxidative stress in cells. This oxidative stress can lead to:

- Altered gene expression related to cellular metabolism.

- Modifications in cell signaling pathways that regulate growth and apoptosis.

Pharmacokinetics

The pharmacokinetic profile indicates that the compound is relatively stable under standard laboratory conditions but can degrade at elevated temperatures. The transport and distribution within cells occur via interactions with specific transporters and binding proteins.

Dosage Effects in Animal Models

Research has shown that the effects of this compound vary significantly with dosage:

- Low Doses : Act as catalysts for biochemical reactions without significant toxicity.

- High Doses : Can lead to cytotoxic effects and increased oxidative stress, impacting overall cellular health.

Comparative Analysis of Biological Activity

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Induces oxidative stress; alters gene expression | Nickel coordination enhances catalytic properties |

| Nickel(II) chloride | Basic salt form; less complex interactions | Simpler coordination without organic ligands |

| Nickel(II) acetate | Used in diverse catalytic applications | Different ligand environment |

| Nickel(II) bromide | Similar reactivity but different halide coordination | Less studied in biological contexts |

Case Studies

- Catalytic Applications : In one study, this compound was used as a catalyst for the borylation of racemic benzylic chlorides. This reaction demonstrated its ability to facilitate complex organic transformations while maintaining selectivity and efficiency.

- Oxidative Stress Studies : Another study focused on the compound's role in inducing oxidative stress in human cell lines. The results indicated a significant increase in reactive oxygen species (ROS) levels upon exposure, leading to downstream effects on cell viability and proliferation .

特性

IUPAC Name |

dichloronickel;1,2-dimethoxyethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2.2ClH.Ni/c1-5-3-4-6-2;;;/h3-4H2,1-2H3;2*1H;/q;;;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCMNCWNTDDVHFK-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC.Cl[Ni]Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Cl2NiO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29046-78-4 |

Source

|

| Record name | dichloronickel;1,2-dimethoxyethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the role of Nickel(II) chloride ethylene glycol dimethyl ether complex in organic synthesis?

A1: Nickel(II) chloride ethylene glycol dimethyl ether complex acts as a catalyst in the synthesis of ketones from alkyl halides and acid chlorides. [] Specifically, it facilitates the coupling reaction between these two starting materials. This nickel complex is known to be a useful source of Nickel(II), which can catalyze a range of coupling reactions involving aryl, alkenyl, and alkyl organometallic nucleophiles. []

Q2: Can you describe the reaction conditions used with this nickel complex for ketone synthesis?

A2: The research paper describes a procedure using Nickel(II) chloride ethylene glycol dimethyl ether complex (0.050 equiv) and 4,4′-di-tert-butyl-2,2′-dipyridyl (0.055 equiv) alongside manganese powder (3.1 equiv) in anhydrous N,N-dimethylacetamide. [] The reaction is carried out under a nitrogen atmosphere and requires mechanical stirring. While the specific reaction temperature is not mentioned in the abstract, the setup utilizes a chiller, suggesting a controlled temperature environment is crucial. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。